(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial

Descripción

BenchChem offers high-quality (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3/b4-3+,9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYODHZHFDRRQEZ-XLKYRCCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=O)/C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258250 | |

| Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5056-17-7 | |

| Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5056-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E,E)-2,7-dimethylocta-2,4,6-trienedial | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, a C10-conjugated dialdehyde, is a molecule of significant interest in various scientific disciplines, including organic synthesis, food chemistry, and pharmacology.[1] Structurally, it is characterized by a polyene chain with three conjugated double bonds and aldehyde functionalities at both ends, with methyl groups at the C2 and C7 positions.[1] This compound is a naturally occurring apocarotenoid, often resulting from the oxidative cleavage of carotenoids like β-carotene and lycopene found in plants and algae.[2] Its unique structure imparts high reactivity, making it a valuable intermediate in the synthesis of carotenoids, vitamin A, and other isoprenoids.[1][3]

Recent research has also highlighted its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for further investigation in drug development.[1][3] Notably, it has been suggested to play a role in cancer prevention and bone health maintenance through the inhibition of the NF-κB transcription system.[4] This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological activities of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

Physicochemical Properties

The core physicochemical properties of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][5][6] |

| Molecular Weight | 164.20 g/mol | [1][2][5][6] |

| CAS Number | 5056-17-7 | [2][5][7] |

| IUPAC Name | (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial | [2][7] |

| Synonyms | 2,7-Dimethyl-2,4,6-octatrienedial, all-trans-2,7-Dimethyl-2,4,6-octatrienedial | [8] |

| Appearance | Yellow to very dark orange solid/powder | [4][8] |

| Melting Point | 162-163.5 °C (in methanol) | [2][8] |

| Boiling Point | 90-94 °C at 10 Torr; 303.3 °C at 760 mmHg | [1][8] |

| Density | 0.973 g/cm³ | [1][8] |

| Solubility | Sparingly soluble in water (13 g/L at 25°C, calculated). Soluble in chloroform and slightly soluble in methanol. | [2][8] |

| Flash Point | 113.3 °C | [1][8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][5][7] |

Spectroscopic Characterization

The structural elucidation of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: A patent for the synthesis of this compound provides the following ¹³C NMR data (100 MHz, CDCl₃), which is crucial for confirming the carbon skeleton and the presence of key functional groups.

-

δ (ppm): 10.04, 10.06 (Methyl carbons); 18.37; 25.57, 26.07; 58.07; 117.86, 118.91 (Olefinic carbons); 130.46, 130.48, 130.57, 130.61, 133.49, 133.53, 135.45, 135.48 (Olefinic carbons); 146.01, 146.13 (Aldehyde carbons).[9] The DEPT-135 spectrum further confirms the presence of methyl, methine, and methylene carbons.[9]

-

-

¹H NMR: While a specific published spectrum for the title compound was not found in the search results, the expected ¹H NMR spectrum would show signals for the aldehydic protons, vinylic protons, and methyl protons, with coupling constants characteristic of the trans configuration of the double bonds.

UV-Visible (UV-Vis) Spectroscopy:

The conjugated polyene system in (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is expected to result in strong absorption in the UV-Vis region. A reported λmax of 330 nm in dichloromethane (CH₂Cl₂) is consistent with this extended conjugation.[4]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the aldehyde C=O stretching vibration (typically around 1670-1700 cm⁻¹) and the C=C stretching vibrations of the conjugated system (around 1600-1650 cm⁻¹).

Synthesis and Purification

Several synthetic routes to (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial have been reported. A detailed multi-step synthesis is outlined in a patent, providing a practical approach for its preparation in a laboratory setting.[9]

Synthetic Workflow Diagram:

Caption: Multi-step synthesis of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

Detailed Protocol (Adapted from Patent CN105801317A): [9]

-

Step 1: Synthesis of 1,1,3-triethoxy-2-methyl-butane. Acetaldehyde diethyl acetal and ethyl-(1-propenyl)-ether are reacted in the presence of a catalyst such as ferric chloride or aluminum chloride at a temperature of -10°C to 0°C under an inert atmosphere.

-

Step 2: Synthesis of 1-methoxy-2-methyl-1,3-butadiene. The product from Step 1 is subjected to pyrolysis under the catalytic effects of isoquinoline and p-toluenesulfonic acid.

-

Step 3: Synthesis of 4,4-diethoxy-3-methyl-1-chloro-butene. 1-methoxy-2-methyl-1,3-butadiene is dissolved in anhydrous ethanol and reacted with a chlorinating agent like trichloroisocyanuric acid in the presence of a phase transfer catalyst such as cetyl-trimethyl ammonium bromide.

-

Step 4: Formation of the Phosphonium Salt. The chlorinated intermediate from Step 3 is reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

Step 5: Condensation to form 1,1,8,8-tetraethoxy-2,7-dimethyl-2,4,6-octatriene. The phosphonium salt is condensed in the presence of hydrogen peroxide and sodium carbonate solution at 0-5°C.

-

Step 6: Hydrolysis to the Final Product. The tetraethoxy intermediate is hydrolyzed under acidic conditions to yield (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

Purification:

The final product can be purified by recrystallization from a suitable solvent such as methanol.[1]

Biological Activities and Potential Applications

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial has garnered attention for its potential biological activities, which are primarily attributed to its conjugated polyene structure and reactive aldehyde groups.[1]

Antioxidant Activity:

The extended π-electron system of the polyene chain allows the molecule to participate in electron transfer reactions, suggesting it can act as a free radical scavenger.[1] This antioxidant potential is a key area of investigation for its application in preventing oxidative stress-related conditions.

Antimicrobial Activity:

The compound has been reported to exhibit antimicrobial activity against several strains of fungi.[3] The α,β-unsaturated aldehyde moieties are known to be reactive towards nucleophiles, such as the thiol groups of cysteine residues in microbial enzymes, which could be a potential mechanism for its antimicrobial effects.

Anti-inflammatory Activity and NF-κB Inhibition:

A significant area of interest is the potential anti-inflammatory activity of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial. It has been suggested that this compound contributes to cancer prevention and bone health by inhibiting the Nuclear Factor-kappa B (NF-κB) transcription system.[4] NF-κB is a key regulator of the inflammatory response, and its inhibition is a major target for the development of anti-inflammatory drugs.

Proposed Anti-inflammatory Signaling Pathway:

Caption: Postulated mechanism of NF-κB inhibition.

Experimental Protocols

While specific, detailed experimental protocols for the biological activities of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial were not available in the search results, standard assays can be employed to evaluate its efficacy.

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity):

-

Prepare a stock solution of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Safety and Handling

Based on available data, (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[2] It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[10] Store in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[3][5][7]

Conclusion

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is a versatile and reactive molecule with established applications in chemical synthesis and emerging potential in the field of pharmacology. Its natural origin, coupled with its antioxidant, antimicrobial, and particularly its suggested anti-inflammatory properties via NF-κB inhibition, makes it a compelling subject for further research. This guide provides a foundational understanding of its core properties and methodologies for its study, encouraging further exploration into its therapeutic potential.

References

-

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

(2E,4E,6E)-2,6-Dimethylocta-2,4,6-trienedial - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

(E,E,E)-2,7-Dimethylocta-2,4,6-trienedial | C10H12O2 | CID 6437347 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents - MDPI. (2023). Retrieved January 14, 2026, from [Link]

- Method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde - Google Patents. (n.d.).

-

Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. (2005). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. (E,E,E)-2,7-dimethylocta-2,4,6-trienedial | 5056-17-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. (E,E,E)-2,7-Dimethylocta-2,4,6-trienedial | C10H12O2 | CID 6437347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2E,4E,6E)-2,7-Dimethylocta-2,4,6-trienedial 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,7-Dimethylocta-2,4,6-triene-1,8-dial(5056-17-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, a key conjugated dialdehyde with significant applications in chemical synthesis and potential pharmacological relevance. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic methodologies, and its emerging role in various scientific domains.

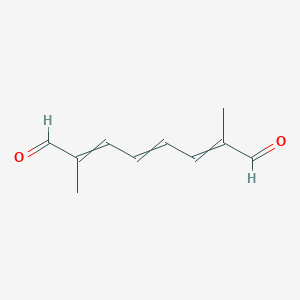

Molecular Structure and IUPAC Nomenclature

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is a C10 polyene dialdehyde characterized by a symmetrical eight-carbon chain with three conjugated double bonds and two aldehyde functional groups at its termini. Methyl groups are substituted at the C2 and C7 positions. The IUPAC name, (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, precisely describes this structure. The "(2E,4E,6E)" stereochemical descriptor indicates that all three double bonds along the carbon backbone possess an E (trans) configuration, which is the most stable isomeric form.

The presence of conjugated double bonds and terminal aldehyde groups renders the molecule highly reactive and susceptible to various chemical transformations.[1] This reactivity is fundamental to its utility as a versatile building block in organic synthesis.

Caption: Chemical structure of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 164.20 g/mol | [1][2][6] |

| CAS Number | 5056-17-7 | [1][2][3][4][5][6] |

| Appearance | Not specified, likely a crystalline solid | |

| Melting Point | 162-163.5 °C (in Methanol) | [4][5] |

| Boiling Point | 90-94 °C at 10 Torr | [4][5] |

| Density | 0.973 g/cm³ | [1][4][5] |

| Flash Point | 113.3 °C | [1][4][5] |

| InChI Key | AYODHZHFDRRQEZ-XLKYRCCQSA-N | [1][2] |

Synthetic Methodologies

The synthesis of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is of significant industrial and academic interest, primarily due to its role as a precursor in the synthesis of carotenoids and other complex molecules.[1] A common and efficient method for its preparation involves a double enol ether condensation.[7]

Double Enol Ether Condensation Protocol

This synthetic route offers a robust and scalable method for the production of the target dialdehyde. The causality behind this experimental choice lies in the high reactivity of enol ethers towards acetals in the presence of a Lewis acid, enabling the controlled formation of the polyene backbone.

Experimental Protocol:

-

Reaction Setup: A solution of a butenedial bis-acetal in an inert, water-immiscible organic solvent is charged into a reaction vessel under an inert atmosphere.

-

Catalyst Addition: A Lewis acid catalyst (e.g., zinc chloride, boron trifluoride etherate) is added to the reaction mixture. The amount of catalyst is typically in the range of 0.05 to 10 mole percent relative to the butenedial bis-acetal.[7]

-

Enol Ether Addition: An enol ether is added dropwise to the reaction mixture over several hours, maintaining the reaction temperature between 0 °C and 50 °C.[7]

-

Hydrolysis: Upon completion of the condensation, the resulting acetal-protected dialdehyde is hydrolyzed by the addition of an aqueous acid.

-

Isomerization: The hydrolyzed product is then treated with an aqueous base to facilitate the isomerization to the desired (2E,4E,6E) configuration.

-

Crystallization and Isolation: The final product, (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, is isolated by crystallization from the reaction mixture.

This self-validating system ensures a high yield of the desired all-trans isomer, which is crucial for its subsequent applications.[7]

Caption: Workflow for the synthesis of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

Applications in Research and Development

The unique structural features of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial make it a valuable molecule in various scientific fields, particularly in organic synthesis and medicinal chemistry.

Chemical Synthesis

As a bifunctional molecule, it serves as a crucial building block for the synthesis of more complex organic structures.[1] Its primary application is in the construction of polyene chains, which are integral to the structure of carotenoids and retinoids.[1] The aldehyde groups can undergo a variety of reactions, including oxidation to carboxylic acids, reduction to alcohols, and participation in Wittig and Horner-Wadsworth-Emmons reactions to extend the conjugated system.[1]

Potential Biological and Therapeutic Activities

Recent research has highlighted the potential biological activities of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, making it a molecule of interest for drug development professionals.

-

Antimicrobial and Antioxidant Properties: The compound has been investigated for its potential antimicrobial and antioxidant activities.[1] The conjugated polyene structure allows it to participate in electron transfer reactions, which may contribute to its antioxidant effects by scavenging free radicals.[1]

-

Cancer Prevention: As an electrophilic carotenoid derivative, it is believed to contribute to cancer prevention.[8]

-

Bone Health: There is evidence to suggest its involvement in the maintenance of bone health.[8]

The proposed mechanism for its biological activity involves the modulation of cellular signaling pathways. The aldehyde groups can form covalent adducts with nucleophilic residues on proteins, thereby altering their function.[1]

Caption: Proposed mechanism of biological activity.

Conclusion

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is a molecule of considerable scientific interest due to its versatile reactivity and emerging biological activities. Its well-defined structure and stereochemistry, coupled with established synthetic routes, make it a valuable tool for chemists in academia and industry. For professionals in drug development, the potential antimicrobial, antioxidant, and other therapeutic properties of this compound warrant further investigation to unlock its full potential in medicine.

References

-

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem. [Link]

-

CAS No.5056-17-7,(E,E,E) - LookChem. [Link]

-

Synthesis of (2E,4E,6S,7S)‐methyl 6,7‐dihydroxy‐2,6‐dimethylocta‐2,4‐dienoate [(+)‐citreodiol] - ResearchGate. [Link]

-

(E,E,E)-2,7-Dimethylocta-2,4,6-trienedial | C10H12O2 | CID 6437347 - PubChem. [Link]

- CN1918099A - 2,7-dimethyl-octa-2,4,6-trienedial preparation method - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. (E,E,E)-2,7-dimethylocta-2,4,6-trienedial, 5056-17-7, Aktin Chemicals,Inc. [aktinchem.com]

- 7. CN1918099A - 2,7-dimethyl-octa-2,4,6-trienedial preparation method - Google Patents [patents.google.com]

- 8. (E,E,E)-2,7-dimethylocta-2,4,6-trienedial | 5056-17-7 [chemicalbook.com]

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial molecular weight and formula

An In-depth Technical Guide to (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial

Abstract

This technical guide provides a comprehensive overview of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, a key C10-dialdehyde derived from the oxidative cleavage of carotenoids. We will explore its fundamental molecular and physical properties, synthesis, chemical reactivity, and significant applications in both industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering expert insights into the compound's utility as a versatile chemical intermediate.

Introduction: A Core Building Block from Nature

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, also known as 12,12′-diapocarotene-12,12′-dial, is a linear polyene dialdehyde that holds a significant position in the realm of organic synthesis and biochemistry.[1][2] Structurally, it is a C10 carbon backbone featuring a conjugated system of three double bonds (a triene) flanked by two aldehyde functional groups.[1] This high degree of conjugation and the reactivity of the α,β-unsaturated aldehyde moieties make it a valuable and highly reactive precursor for constructing more complex molecular architectures.[1]

Its genesis is rooted in nature, arising from the oxidative cleavage of carotenoids.[1] This natural origin points to its inherent biocompatibility and role in biological pathways, making it a compound of interest for drug development. In industrial applications, it serves as a pivotal intermediate in the large-scale synthesis of various carotenoids, retinoids (like retinal), and antioxidants.[1] This guide synthesizes the available technical data to provide a holistic understanding of this important molecule.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound are paramount for its application in research and development. The key identifiers and computed physical properties of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial are summarized below.

Chemical Structure and Identifiers

The molecule's structure is defined by its all-trans (E,E,E) configuration, which is the most stable isomeric form.

Caption: Chemical structure of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 164.20 g/mol | [1][3][5] |

| Exact Mass | 164.083729621 Da | [3] |

| IUPAC Name | (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial | [3] |

| CAS Number | 5056-17-7 | [1][2][3][4] |

| InChIKey | AYODHZHFDRRQEZ-XLKYRCCQSA-N |[1][3] |

Physicochemical Data

The physical properties of the compound are critical for handling, storage, and designing reaction conditions.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 162-163.5 °C (Solvent: Methanol) | [2][6] |

| Boiling Point | 90-94 °C at 10 Torr | [2][6] |

| Density | 0.973 g/cm³ | [1][2][6] |

| Flash Point | 113.3 °C | [1][2][6] |

Synthesis and Chemical Reactivity

Industrial Synthesis Pathway

An established industrial method for preparing (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial involves a multi-step, one-pot process that ensures efficiency and high yield.[7] The core of this synthesis is a Lewis acid-catalyzed double enol ether condensation.

The general workflow is as follows:

-

Condensation: A butenedial bis-acetal is reacted with an enol ether in the presence of a Lewis acid catalyst. This forms an intermediate condensation product.[7]

-

Hydrolysis: The acetal groups of the intermediate are hydrolyzed by adding an aqueous acid. This step removes the protecting groups to reveal the aldehyde functionalities.[7]

-

Isomerization/Conversion: The resulting dialdehyde is treated with an aqueous base.[7]

-

Crystallization: The final product, (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, is crystallized directly from the reaction mixture.[7] This method typically yields the desired all-trans isomer in high purity (85-95%).[7]

Caption: Patented synthesis workflow for (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.[7]

Key Chemical Reactions

The dual aldehyde groups and the conjugated polyene system define the compound's reactivity.

-

Oxidation: The aldehyde groups can be readily oxidized to the corresponding dicarboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Reduction: Conversely, the aldehydes can be selectively reduced to primary alcohols, forming (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol, with mild reducing agents such as sodium borohydride (NaBH₄).[1]

-

Aldol and Related Condensations: The compound is a classic substrate for cross-aldol reactions, where it acts as an electrophilic partner.[1] This reactivity is exploited to extend the polyene chain, a cornerstone of industrial carotenoid synthesis.[1]

Research Applications and Biological Significance

The utility of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial extends from industrial synthesis to fundamental research and drug discovery.

-

Precursor to Bioactive Molecules: It is a well-established intermediate in the synthesis of other isoprenoids and retinoids.[1] Its C10 framework is a versatile scaffold for building larger, more complex natural products.

-

Antioxidant and Antimicrobial Properties: The conjugated polyene structure allows for the delocalization of electrons, which is a key feature of many antioxidant compounds. The compound has been investigated for its potential to scavenge free radicals.[1] Additionally, its biological activity includes potential antimicrobial effects, which are currently being explored.[1][8]

-

Cancer Prevention and Bone Health: As an electrophilic carotenoid derivative, it has been implicated in cancer prevention pathways.[9] Research suggests it may contribute to the maintenance of bone health through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription system.[9]

Exemplary Experimental Protocol: Reduction to Diol

This protocol provides a validated, step-by-step methodology for the reduction of the title compound to its corresponding diol, (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol. This is a fundamental transformation that illustrates the compound's reactivity.

Objective: To reduce the two aldehyde groups of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial to primary alcohols using sodium borohydride.

Materials:

-

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.5 eq)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. The rationale for cooling is to control the exothermic reaction and prevent potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (2.5 eq) portion-wise to the stirred solution over 15-20 minutes. A slight excess of NaBH₄ is used to ensure complete conversion of both aldehyde groups. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases. This step safely neutralizes the reactive hydride species.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: The resulting crude diol can be purified by column chromatography on silica gel or by recrystallization to yield the pure (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol.

Conclusion

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is more than a simple dialdehyde; it is a highly functionalized and reactive platform molecule with significant industrial and academic importance. Its defined stereochemistry, conjugated system, and dual reactive sites make it an invaluable precursor in the synthesis of high-value compounds like carotenoids and retinoids. Ongoing research into its biological activities continues to open new avenues for its application in pharmacology and medicine, underscoring its role as a core chemical entity for future innovation.

References

-

PubChem. (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial. National Center for Biotechnology Information. [Link]

-

LookChem. CAS No.5056-17-7,(E,E,E)-2,7-dimethylocta-2,4,6-trienedial. [Link]

-

PubChem. (E,E,E)-2,7-Dimethylocta-2,4,6-trienedial. National Center for Biotechnology Information. [Link]

-

MOLBASE. (E,E,E)-2,7-dimethylocta-2,4,6-trienedial. [Link]

-

ResearchGate. Synthesis of (2E,4E,6S,7S)‐methyl 6,7‐dihydroxy‐2,6‐dimethylocta‐2,4‐dienoate [(+)‐citreodiol]. [Link]

- Google Patents.

-

PubChem. (2E,4E,6E)-2,6-Dimethylocta-2,4,6-trienedial. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. (E,E,E)-2,7-Dimethylocta-2,4,6-trienedial | C10H12O2 | CID 6437347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CN1918099A - 2,7-dimethyl-octa-2,4,6-trienedial preparation method - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. (E,E,E)-2,7-dimethylocta-2,4,6-trienedial | 5056-17-7 [chemicalbook.com]

An In-Depth Technical Guide to (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial (CAS Number: 5056-17-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, a C10 apocarotenoid dialdehyde, is a molecule of significant interest in organic synthesis and biomedical research. As a key building block in the synthesis of carotenoids and vitamin A, its chemical reactivity is pivotal.[1] Furthermore, emerging research highlights its potential biological activities, including antioxidant and antimicrobial properties.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, analytical characterization, potential biological functions and mechanisms, and established experimental protocols for its study.

Introduction

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is a conjugated polyene dialdehyde with the molecular formula C₁₀H₁₂O₂.[2] Its structure, featuring a chain of three conjugated double bonds and terminal aldehyde groups, is responsible for its characteristic reactivity and biological activity.[2] This compound is a naturally occurring product of the oxidative cleavage of carotenoids and serves as a vital intermediate in the biosynthesis of other isoprenoids like retinal.[2] In the realm of synthetic chemistry, it is a valued precursor for constructing larger polyene chains for carotenoids and antioxidants through reactions such as cross-aldol condensations.[2] From a biomedical perspective, its electrophilic nature and conjugated system suggest potential interactions with biological macromolecules and a role in modulating cellular signaling pathways.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is essential for its handling, application in synthesis, and interpretation of biological studies.

| Property | Value | Source |

| CAS Number | 5056-17-7 | [4] |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [4] |

| IUPAC Name | (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial | [5] |

| Synonyms | 2,7-Dimethyl-2,4,6-octatrienedial, all-trans-2,7-Dimethyl-2,4,6-octatrienedial | [1] |

| Appearance | Yellow to very dark orange solid | [6] |

| Melting Point | 162-163.5 °C (in methanol) | [7] |

| Boiling Point | 90-94 °C at 10 Torr | [7] |

| Density | 0.973 g/cm³ (predicted) | [7] |

| Solubility | Slightly soluble in chloroform and methanol. | [6] |

| Stability | Air sensitive. Sensitive to light and heat. | [3][6] |

Chemical Identifiers:

| Type | Identifier | Source |

| SMILES | C/C(=C\C=C\C=C(\C=O)/C)/C=O | [5] |

| InChI | InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3/b4-3+,9-5+,10-6+ | [5] |

| InChIKey | AYODHZHFDRRQEZ-XLKYRCCQSA-N | [5] |

Synthesis Methodologies

The synthesis of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial can be achieved through several routes. The choice of method often depends on the desired scale, stereochemical control, and available starting materials.

Horner-Wadsworth-Emmons (HWE) Reaction

This approach offers high stereoselectivity and good yields.[2]

Workflow for HWE Synthesis:

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Protocol:

-

Protection of the Aldehyde: The aldehyde group of (E)-4-chloro-2-methylbut-2-enal is protected as a dimethyl acetal using neopentyl glycol and a catalytic amount of p-toluenesulfonic acid in toluene. This step is crucial to prevent side reactions during the subsequent coupling.[2]

-

Horner-Wadsworth-Emmons Coupling: The protected intermediate is then subjected to an HWE reaction with a suitable phosphonate reagent, such as diethyl 2-methyl-2-(dimethoxyphosphoryl)propionate, in an appropriate solvent like tetrahydrofuran (THF) using a strong base like sodium hydride.[2] This reaction forms the C10 backbone with high stereoselectivity for the (E)-isomers.

-

Deprotection: The final step involves the acidic hydrolysis of the acetal protecting groups, typically with aqueous hydrochloric acid, to yield (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.[2]

This method has been reported to achieve an overall yield of 83%.[2]

C5 Aldehyde Condensation Route

This method is suitable for larger-scale industrial synthesis.[2]

Workflow for C5 Aldehyde Condensation:

Caption: C5 Aldehyde Condensation synthesis workflow.

Detailed Protocol:

-

Condensation: The synthesis begins with the base-catalyzed aldol addition of 4-acetoxy-2-methyl-2-butene-1-aldehyde (a C5 aldehyde). This reaction forms a C10 intermediate.[2] The use of an ethanol/water mixture as the solvent system is recommended to ensure the solubility of the reaction intermediates.[2]

-

Oxidation: The hydroxyl groups of the C10 intermediate are then oxidized to aldehydes using hydrogen peroxide in aqueous methanol. The reaction temperature should be maintained between 0-5°C with slow addition of the oxidizing agent to prevent overoxidation.[2]

-

Isolation and Purification: The final product is isolated and purified by recrystallization from methanol, yielding a product with a purity of 72% and a melting point of 157–159°C.[2]

Analytical Characterization

Accurate characterization of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum is available on PubChem, providing evidence for the carbon skeleton of the molecule.[5][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation of the polyene system in (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial results in strong absorption in the UV-Vis region. The wavelength of maximum absorption (λmax) is reported to be 330 nm in dichloromethane.[6] UV-Vis spectroscopy is a valuable tool for monitoring reactions involving this chromophore and for quantitative analysis.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For aldehydes, characteristic fragmentation patterns include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[11]

Biological Activity and Mechanism of Action

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, as an apocarotenoid, is implicated in a range of biological activities.

Antioxidant Activity

The conjugated polyene structure allows for the delocalization of electrons, enabling the molecule to scavenge free radicals and mitigate oxidative stress.[2] This antioxidant property is a characteristic feature of many carotenoid-derived compounds.[2] In a study using human fibroblast cells, this compound was shown to reduce reactive oxygen species (ROS) levels by approximately 30%.[2]

Antimicrobial Properties

The compound has demonstrated inhibitory effects against various pathogens, including Escherichia coli and Staphylococcus aureus.[2] A minimum inhibitory concentration (MIC) as low as 50 µg/mL has been reported for certain strains.[2]

Mechanism of Action

The biological effects of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial are thought to arise from two primary mechanisms:

-

Electron Transfer Reactions: The conjugated double bond system can participate in electron transfer processes, which can influence the cellular redox state and modulate signaling pathways.[2]

-

Covalent Bond Formation: The electrophilic aldehyde groups can react with nucleophilic sites on biomolecules, such as proteins and nucleic acids, thereby altering their function.[2]

It has also been suggested that as an electrophilic carotenoid derivative, it may contribute to cancer prevention and bone health maintenance through the inhibition of the NF-κB transcription system.[3] Apocarotenoids, in general, are known to interact with nuclear receptors, such as retinoic acid receptors (RARs), and can modulate gene expression.[12]

Potential Signaling Pathway Interactions:

Caption: Potential molecular interactions and cellular effects.

Experimental Protocols

The following are standardized protocols for assessing the biological activities of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Protect from light.

-

Prepare a stock solution of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial in a suitable solvent (e.g., DMSO, ethanol) and create a series of dilutions.

-

Prepare a similar dilution series of a standard antioxidant like ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

-

Include a control well with solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Antimicrobial Activity - Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Inoculum Preparation:

-

Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a 0.5 McFarland standard.

-

-

Assay Setup:

-

In a 96-well plate, perform serial two-fold dilutions of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial in the broth.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is classified as follows:

-

H317: May cause an allergic skin reaction.[5]

-

H412: Harmful to aquatic life with long-lasting effects.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

The compound is air-sensitive and should be stored under an inert atmosphere at -20°C.[6]

Applications in Research and Drug Development

The unique chemical structure and biological activities of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial make it a valuable tool in several research areas:

-

Synthetic Chemistry: It serves as a fundamental C10 building block for the total synthesis of various carotenoids and their derivatives.[2][13]

-

Drug Discovery: Its antioxidant and antimicrobial properties make it a potential lead compound for the development of new therapeutic agents. Its ability to modulate signaling pathways like NF-κB suggests potential applications in inflammatory diseases and cancer.[2][3]

-

Materials Science: As a conjugated polyene, it can be explored for the synthesis of novel polymers and materials with interesting optical and electronic properties.[2]

Conclusion

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is a multifaceted molecule with significant potential in both synthetic chemistry and biomedical research. Its well-defined chemical properties and reactivity, coupled with its emerging biological activities, provide a strong foundation for further investigation. This guide has consolidated the current knowledge on this compound, offering a valuable resource for researchers aiming to explore its synthesis, characterization, and application. Future studies should focus on elucidating the specific molecular targets and in vivo efficacy of this promising apocarotenoid.

References

-

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem. (URL: [Link])

-

Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It - MDPI. (URL: [Link])

-

Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC. (URL: [Link])

-

(E,E,E)-2,7-Dimethylocta-2,4,6-trienedial (CAS 5056-17-7) | Bulk Supplie - Royalchem. (URL: [Link])

-

IC50 values of the antioxidant activity test using DPPH method - ResearchGate. (URL: [Link])

-

A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites. (URL: [Link])

-

(PDF) Thermal and Photochemical Degradation of Carotenoids - ResearchGate. (URL: [Link])

-

APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC - PubMed Central. (URL: [Link])

-

Quantum Chemistry 3.8 - UV-Vis Spectra of Polyenes - YouTube. (URL: [Link])

- Synthesis of (2E,4E,6S,7S)‐methyl 6,7‐dihydroxy‐2,6‐dimethylocta‐2,4‐dienoate [(+) - ResearchGate. (URL: https://www.researchgate.

-

(PDF) Thermal and photochemical degradation of carotenoids - ResearchGate. (URL: [Link])

-

2,7-DIMETHYLOCTA-2,4,6-TRIENE-1,8-DIAL - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem. (URL: [Link])

-

UV-VIS - Ultraviolet Visible Spectroscopy - Materials Characterization Services. (URL: [Link])

-

Linear polyenes: Models for the spectroscopy and photophysics of carotenoids | Request PDF - ResearchGate. (URL: [Link])

-

Thermal Degradation of Carotenoids from Jambu Leaves (Acmella oleracea) during Convective Drying - MDPI. (URL: [Link])

-

Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora - Neliti. (URL: [Link])

-

DPPH antioxidant activity: the highest level (lowest IC50) found in... - ResearchGate. (URL: [Link])

-

UV/Vis spectra of poly‐1 a (1.6×10⁻² g L⁻¹; black line), poly‐2 a... - ResearchGate. (URL: [Link])

-

29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) - eCampusOntario Pressbooks. (URL: [Link])

-

3.7.2: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

CAS No.5056-17-7,(E,E,E) - LookChem. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Natural Apocarotenoids and Their Synthetic Glycopeptide Conjugates Inhibit SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E,E,E)-2,7-dimethylocta-2,4,6-trienedial | 5056-17-7 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,7-Dimethylocta-2,4,6-triene-1,8-dial(5056-17-7) 1H NMR spectrum [chemicalbook.com]

- 10. A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It | MDPI [mdpi.com]

- 13. biosynth.com [biosynth.com]

Spectroscopic Profile of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial: A Technical Guide

Introduction

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is a fascinating and reactive organic molecule with the chemical formula C₁₀H₁₂O₂ and a molar mass of 164.20 g/mol .[1] This compound is a member of the polyene dialdehyde family, characterized by a conjugated system of three carbon-carbon double bonds and two aldehyde functional groups. Its structure is derived from the oxidative cleavage of carotenoids, placing it as a key intermediate in the biosynthesis of important isoprenoids like retinal.[2] The extensive conjugation in its backbone is responsible for its chemical reactivity and its absorption of ultraviolet-visible light, with a reported λmax of 330 nm in dichloromethane. The all-trans configuration of its double bonds results in a linear, rigid structure that influences its biological activity and spectroscopic properties.

Molecular Structure and Symmetry

The structure of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is symmetrical, with a C2 axis of rotation passing through the central C4-C5 bond. This symmetry has important implications for its NMR spectra, as it renders certain atoms chemically equivalent.

Caption: Molecular structure of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

Infrared (IR) Spectroscopy

Experimental Protocol

-

Sample Preparation: A small amount of solid (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is finely ground with potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1630 | Medium-Strong | C=C stretch (conjugated polyene) |

| ~970 | Strong | C-H bend (trans-alkene) |

Interpretation of the IR Spectrum

The IR spectrum of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is dominated by features characteristic of a conjugated aldehyde. The most prominent absorption is the strong C=O stretching vibration, predicted to appear around 1685 cm⁻¹. The conjugation of the carbonyl group with the polyene system lowers this frequency from the typical range for saturated aldehydes (1740-1720 cm⁻¹).[3][4] This shift is a direct consequence of the delocalization of π-electrons, which weakens the C=O double bond.

Another key diagnostic feature is the presence of two medium-intensity C-H stretching bands for the aldehyde protons around 2850 cm⁻¹ and 2750 cm⁻¹.[5] The lower frequency band is particularly indicative of an aldehyde. The C=C stretching vibrations of the conjugated polyene system are expected to appear around 1630 cm⁻¹. Finally, a strong absorption around 970 cm⁻¹ is predicted for the out-of-plane C-H bending of the trans-disubstituted double bonds, confirming the stereochemistry of the polyene chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The sample is placed in a 5 mm NMR tube, and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 2H | H1, H8 (aldehyde) |

| ~7.0 | d | 2H | H3, H6 |

| ~6.5 | m | 2H | H4, H5 |

| ~1.9 | s | 6H | C9-H₃, C10-H₃ (methyl) |

Interpretation of the ¹H NMR Spectrum

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The two aldehyde protons (H1 and H8) are chemically equivalent and, being highly deshielded by the electronegative oxygen and the carbonyl group, are predicted to appear as a singlet far downfield, around 9.5 ppm.[6][7] The olefinic protons of the polyene chain (H3, H4, H5, and H6) will resonate in the region of 6.0-7.5 ppm. Due to the symmetry, H3 is equivalent to H6, and H4 is equivalent to H5. The protons H3 and H6, being adjacent to the electron-withdrawing aldehyde-bearing carbon, are expected to be further downfield, around 7.0 ppm, likely appearing as a doublet. The central protons, H4 and H5, would appear as a multiplet around 6.5 ppm. The six protons of the two equivalent methyl groups (C9 and C10) are predicted to give a sharp singlet at approximately 1.9 ppm.

Caption: Key proton environments and their predicted chemical shifts.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C1, C8 (aldehyde carbonyl) |

| ~150 | C2, C7 |

| ~145 | C4, C5 |

| ~135 | C3, C6 |

| ~12 | C9, C10 (methyl) |

Interpretation of the ¹³C NMR Spectrum

The symmetry of the molecule is also evident in the ¹³C NMR spectrum, which is predicted to show only five distinct signals. The carbonyl carbons of the aldehyde groups (C1 and C8) are the most deshielded, appearing around 195 ppm.[8] The sp² hybridized carbons of the polyene chain will resonate in the 130-155 ppm range. The quaternary carbons C2 and C7, being deshielded by both a double bond and the carbonyl group, are predicted at approximately 150 ppm. The central olefinic carbons, C4 and C5, are expected around 145 ppm, while the C3 and C6 carbons are predicted to be at approximately 135 ppm. The equivalent methyl carbons (C9 and C10) will be the most shielded, appearing upfield at around 12 ppm. A ¹³C NMR spectrum for this compound has been reported, further supporting its structural characterization.[1]

Mass Spectrometry (MS)

Experimental Protocol

-

Sample Introduction: A dilute solution of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common method for such molecules.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 135 | [M - CHO]⁺ |

| 121 | [M - CHO - CH₂]⁺ |

| 91 | Tropylium ion ([C₇H₇]⁺) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial under electron ionization is expected to show a molecular ion peak at m/z 164, corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the conjugated polyene chain and the terminal aldehyde groups.

A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), which would result in a fragment ion at m/z 135. Subsequent fragmentation could involve the loss of a methyl group (CH₃) to give an ion at m/z 120, or further rearrangements. Polyene chains are known to undergo complex cyclization and rearrangement reactions upon ionization, potentially leading to the formation of stable aromatic ions.[9][10] For instance, the formation of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a seven-carbon chain. Other smaller fragments corresponding to various cleavages along the carbon chain are also expected.

Caption: A plausible fragmentation pathway in the mass spectrum.

Conclusion

The spectroscopic data of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial provides a clear and consistent picture of its molecular structure. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry allows for the unambiguous identification of the conjugated polyene system, the terminal aldehyde functional groups, and the overall symmetry of the molecule. This in-depth guide, based on predictive analysis grounded in fundamental spectroscopic principles, serves as a valuable resource for researchers working with this and related polyene compounds. The understanding of its spectroscopic profile is crucial for its synthesis, characterization, and the exploration of its potential applications in various scientific fields.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

- Gates, P. J., et al. (2006). Mechanism for the elimination of aromatic molecules from polyenes in tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(17), 2373-2378.

- Turecek, F. (1992). Mass spectrometry and gas-phase ion chemistry of dienes and polyenes. The Chemistry of Dienes and Polyenes, 1, 1-45.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6504517, (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial. Retrieved from [Link]

-

University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem) [Video]. YouTube. [Link]

- O'Kane, D. J., et al. (1993). Fluorescent polyene aliphatics as spectroscopic and mechanistic probes for bacterial luciferase: evidence against carbonyl product from aldehyde as the primary excited species. Photochemistry and Photobiology, 57(2), 396-402.

-

LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO.... Retrieved from [Link]

-

ResearchGate. (2025). Mechanism for the elimination of aromatic molecules from polyenes in tandem mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubMed. (2023). Amphonal, a new polyene aldehyde from a deep-sea-derived Streptomyces amphotericinicus. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation pathways of polymer ions. Retrieved from [Link]

-

PubChem. (n.d.). (2E,4E,6E)-2,6-Dimethylocta-2,4,6-trienedial. Retrieved from [Link]

-

MDPI. (2025). Biosynthetic Gene Clusters and Liquid Chromatography Coupled to Mass Spectrometry Analysis of Aryl Polyene Pigments from Chryseobacterium sp. kr6 and Lysobacter sp. A03. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000094). Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopy of polyenes. IV. Absorption and emission spectral properties of polyene alcohols related to retinol as homologues. Retrieved from [Link]

Sources

- 1. (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial | C10H12O2 | CID 6504517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mechanism for the elimination of aromatic molecules from polyenes in tandem mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 182.160.97.198:8080 [182.160.97.198:8080]

An In-Depth Technical Guide to the Solubility of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial (Crocetin Dialdehyde)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, a critical apocarotenoid intermediate in the biosynthesis of crocetin and crocins in saffron, is a molecule of significant interest for its potential biological activities. However, its progression in research and development is often hampered by limited data on its physicochemical properties, most notably its solubility in common laboratory solvents. This guide provides a comprehensive overview of the known solubility of crocetin dialdehyde, offering a blend of quantitative data, qualitative insights, and detailed experimental protocols to empower researchers in handling this promising yet challenging compound. The inherent instability of this polyene dialdehyde necessitates meticulous handling, and this guide integrates stability considerations into every procedural recommendation to ensure experimental success and data integrity.

Introduction: The Scientific Imperative for Understanding Crocetin Dialdehyde Solubility

Crocetin dialdehyde, the immediate precursor to crocetin, stands at a pivotal point in the biosynthetic pathway of saffron's vibrant and medicinally valuable crocins.[1] Its polyene structure, characterized by a conjugated system of double bonds and terminal aldehyde groups, is the basis for its reactivity and potential pharmacological effects. However, this same chemical architecture renders the molecule highly susceptible to degradation by light, heat, and oxidation.[2] A thorough understanding of its solubility is, therefore, not merely an academic exercise but a fundamental prerequisite for accurate quantification, formulation development, and the exploration of its therapeutic potential. This document serves as a Senior Application Scientist's guide to navigating the complexities of crocetin dialdehyde's solubility, providing both established knowledge and the strategic framework for empirical determination.

Physicochemical Properties: A Molecular Portrait

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The following table summarizes the key physicochemical properties of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial.

| Property | Value | Source |

| IUPAC Name | (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial | N/A |

| Synonyms | Crocetin dialdehyde, Crocetindial | [3] |

| CAS Number | 502-70-5 | [3] |

| Molecular Formula | C₂₀H₂₄O₂ | [4] |

| Molecular Weight | 296.40 g/mol | [4] |

| Appearance | Orange to reddish-brown solid | [4] |

| Structure | A polyene dialdehyde with a conjugated system | [5] |

The extended conjugated polyene chain imparts a largely nonpolar character to the molecule, while the two terminal aldehyde groups introduce polar regions. This amphipathic nature suggests a nuanced solubility profile, with an affinity for solvents that can accommodate both nonpolar and moderately polar interactions.

Solubility Profile: Quantitative and Qualitative Assessment

Precise, broad-spectrum quantitative solubility data for crocetin dialdehyde is not extensively documented in peer-reviewed literature, a gap that necessitates careful experimental evaluation. However, existing data and extraction methodologies provide a strong foundation for a working solubility profile.

Quantitative Solubility Data

The most definitive quantitative solubility data currently available is in dimethyl sulfoxide (DMSO).

| Solvent | Solubility (at ambient temperature) | Source |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (6.75 mM) | [4] |

This solubility in DMSO makes it a suitable solvent for the preparation of stock solutions for in vitro assays.[4] It is crucial to use anhydrous DMSO, as the presence of water can impact the solubility and stability of the compound.[4]

Qualitative Solubility and Solvent Selection Rationale

Based on its structural characteristics and documented extraction procedures, a qualitative solubility profile in other common laboratory solvents can be inferred.

| Solvent Class | Solvent | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar aldehyde groups. |

| Acetone | Moderately Soluble to Soluble | The ketone group in acetone can interact with the aldehyde groups of crocetin dialdehyde. Extraction protocols for related compounds sometimes employ acetone.[6] | |

| Polar Protic | Methanol | Sparingly to Moderately Soluble | Often used in combination with water for the extraction of apocarotenoids from saffron, suggesting some degree of solubility.[1] The hydroxyl group can hydrogen bond with the aldehyde oxygens. |

| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, ethanol is used in extraction protocols.[1][6] Its slightly larger alkyl chain may enhance interactions with the polyene backbone compared to methanol. | |

| Water | Poorly Soluble/Insoluble | The long, nonpolar polyene chain dominates the molecule's character, leading to very low aqueous solubility.[2][7] | |

| Nonpolar | Chloroform | Moderately Soluble | The polarity of chloroform is suitable for interacting with the entire molecule, including the less polar polyene chain. |

| n-Hexane | Sparingly Soluble to Insoluble | While the polyene chain has nonpolar character, the presence of two polar aldehyde groups will likely limit solubility in highly nonpolar solvents like hexane. | |

| n-Dodecane | Soluble | Used effectively in two-phase in situ extraction systems from fermentation broths, indicating its utility in dissolving and sequestering the hydrophobic crocetin dialdehyde.[8] |

This table serves as a predictive guide. The "like dissolves like" principle is a useful starting point, but the interplay of polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent will ultimately determine the solubility.

Experimental Determination of Solubility: A Protocol for Integrity

Given the data gap and the compound's instability, a robust and meticulously executed experimental protocol is paramount for determining the solubility of crocetin dialdehyde in novel solvent systems. The following protocol is designed as a self-validating system, incorporating best practices for handling this sensitive compound.

Pre-Experimental Considerations: Safeguarding the Molecule

The integrity of any solubility data is contingent on the stability of the compound throughout the experiment. Crocetin dialdehyde is highly susceptible to degradation from:

-

Light: Photo-oxidation and isomerization can occur upon exposure to light, especially UV wavelengths.[2] All procedures must be conducted under subdued or amber light.

-

Temperature: Elevated temperatures accelerate degradation.[2] Experiments should be conducted at controlled ambient temperature, and storage should be at low temperatures (-20°C for short-term, -80°C for long-term).[4]

-

Oxygen: The polyunsaturated structure is prone to oxidative degradation.[2] The use of degassed solvents and purging with an inert gas (e.g., nitrogen or argon) is highly recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9]

Objective: To determine the concentration of crocetin dialdehyde in a saturated solution of a given solvent at equilibrium.

Materials:

-

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial (solid, high purity)

-

Selected solvents (analytical grade, anhydrous where appropriate)

-

Amber glass vials with Teflon-lined screw caps

-

Orbital shaker/incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation: a. Add an excess amount of solid crocetin dialdehyde to an amber glass vial. The presence of undissolved solid is essential to ensure saturation. b. Add a precise volume of the test solvent to the vial. c. If possible, purge the headspace of the vial with an inert gas (nitrogen or argon) to minimize oxidation. d. Seal the vial tightly with a Teflon-lined cap.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Protect the shaker from light.

-

Sample Processing: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean amber vial. This step is critical to remove any undissolved microparticles.

-

Quantification: a. Prepare a dilution of the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method). b. Analyze the concentration of crocetin dialdehyde in the diluted sample using a pre-validated, stability-indicating HPLC method. Detection is typically performed in the visible range (around 423-440 nm).[2] c. Perform the experiment in triplicate for each solvent to ensure reproducibility.

HPLC Method Development Considerations

A reliable HPLC method is the cornerstone of accurate solubility determination. A reverse-phase C18 column is often a good starting point.[2] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, sometimes with a small amount of acid (e.g., acetic or formic acid) to improve peak shape.[2] The method must be validated for linearity, accuracy, and precision.

Stability in Solution: A Critical Parameter

The choice of solvent can significantly impact the stability of crocetin dialdehyde.[2] While DMSO is an effective solvent for solubilization, the long-term stability in this solvent, even at low temperatures, should be empirically verified for extended studies. For aqueous buffers used in biological assays, it is crucial to prepare fresh dilutions from a frozen DMSO stock immediately before use and to minimize incubation times.[2] Researchers should consider including a stability control in their experiments, where the concentration of crocetin dialdehyde is monitored over the course of the assay in the relevant medium.

Investigating Solvent Effects on Stability:

Caption: Logical workflow for assessing solvent-dependent stability.

Conclusion and Future Perspectives

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is a molecule of considerable scientific interest, but its challenging physicochemical properties, particularly its limited solubility and inherent instability, require a methodical and informed approach. This guide has synthesized the current understanding of its solubility, providing a framework that combines established data with predictive insights and robust experimental protocols. The clear solubility in DMSO provides a reliable starting point for in vitro studies. The inferred solubility in various organic solvents, supported by extraction methodologies, opens avenues for further purification and analytical work.

For drug development professionals and researchers, the path forward lies in the systematic application of the principles and protocols outlined herein. The empirical determination of solubility in a broader range of pharmaceutically acceptable solvents is a critical next step. By embracing the challenges of handling this sensitive molecule and adhering to rigorous, stability-conscious methodologies, the scientific community can unlock the full potential of crocetin dialdehyde and its derivatives.

References

- BenchChem. (2025). improving the stability of crocetin dialdehyde in solution.

- BenchChem. (2025).

- MedChemExpress. (n.d.). Crocetin dialdehyde.

- FooDB. (2015). Showing Compound crocetin dialdehyde (FDB030746).

- BenchChem. (2025). Comparative Analysis of Crocetin Dialdehyde in Saffron Varieties: A Guide for Researchers.

- BenchChem. (2025).

- MDPI. (2023).

- NIH. (2025). Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4)

- BioPurify. (n.d.). Crocetindial.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 502-70-5 | Crocetindial [phytopurify.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Showing Compound crocetin dialdehyde (FDB030746) - FooDB [foodb.ca]

- 8. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial

An In-Depth Technical Guide to (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial: A Key Apocarotenoid Intermediate

Executive Summary